molecular formula C10H16ClNO B2687927 7,7-dimethyl-4h,5h,6h,7h,8h-furo[3,2-c]azepine hydrochloride CAS No. 2193066-62-3

7,7-dimethyl-4h,5h,6h,7h,8h-furo[3,2-c]azepine hydrochloride

Cat. No.: B2687927
CAS No.: 2193066-62-3
M. Wt: 201.69
InChI Key: LXFGNHRTPXKUNV-UHFFFAOYSA-N
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Description

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl It is a heterocyclic compound that contains both furan and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine: This compound has a similar structure but differs in the position of the methyl groups.

    7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine: Another structurally related compound with slight variations in hydrogenation.

Uniqueness

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is unique due to its specific arrangement of furan and azepine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h3-4,11H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGNHRTPXKUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=CO2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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